Product packaging for Cyanine5 NHS ester iodide(Cat. No.:)

Cyanine5 NHS ester iodide

Cat. No.: B11933585
M. Wt: 707.6 g/mol
InChI Key: MSVPQRMWNARNJZ-UHFFFAOYSA-M
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Description

Significance and Evolving Role in Contemporary Molecular Sciences Research

The significance of Cy5 NHS ester iodide in molecular sciences is rooted in its spectral properties. It exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum, a window where cellular autofluorescence is minimal. lumiprobe.comthermofisher.com This low background interference results in a high signal-to-noise ratio, enabling the sensitive detection of labeled molecules. lumiprobe.com The intense color of the dye is such that quantities as small as 1 nanomole can be visually detected in techniques like gel electrophoresis. lumiprobe.com

The role of Cy5 NHS ester iodide continues to evolve with the advent of new technologies. Initially a workhorse for standard fluorescence microscopy and immunoassays, it is now a key player in cutting-edge applications such as super-resolution microscopy and single-molecule studies. nih.govfluorofinder.com Its ability to be paired with other fluorophores in techniques like Förster Resonance Energy Transfer (FRET) has further expanded its utility in studying molecular interactions. escholarship.org The development of variants, such as sulfonated and bifunctional forms, has also broadened its applicability by improving water solubility and enabling more complex conjugation strategies. lumiprobe.comlumiprobe.com

Historical Trajectory of Cyanine (B1664457) Dyes as Research Probes

The history of cyanine dyes dates back over a century, with their initial application in the photographic industry to extend the spectral sensitivity of emulsions. wikipedia.orgdrugtargetreview.com Their journey into biological research began as scientists recognized their potential for staining and visualization. The development of functionalized cyanine dyes, capable of covalently binding to biomolecules, was a major breakthrough.

In the 1990s, Alan Waggoner and his team significantly advanced the use of cyanine dyes in biology by creating a series of dyes, including the "Cy" family, with improved properties for labeling. biotium.com By modifying the chemical structure, they were able to enhance water solubility, reduce aggregation-induced quenching, and expand the range of available emission wavelengths into the red and near-infrared regions. biotium.com This led to the widespread adoption of dyes like Cy5 for labeling proteins, antibodies, and nucleic acids. drugtargetreview.combiotium.com The introduction of the N-hydroxysuccinimide ester reactive group provided a reliable method for attaching these dyes to the primary amines of biomolecules, solidifying their role as essential research probes. google.com

Fundamental Research Utility of Cyanine5 NHS Ester Iodide in Interdisciplinary Investigations

The versatility of Cy5 NHS ester iodide has made it a valuable tool across numerous scientific disciplines. In molecular and cellular biology, it is extensively used for:

Fluorescence Microscopy: Visualizing the localization and dynamics of proteins and other molecules within fixed and living cells. youtube.com

Flow Cytometry: Quantifying and sorting cells based on the presence of specific surface or intracellular markers labeled with Cy5. youtube.com

Genomics and Proteomics: Labeling DNA for applications like comparative genomic hybridization and proteins for studies involving gel electrophoresis and Western blotting. wikipedia.org

Immunoassays: Detecting and quantifying antigens or antibodies in various assay formats. wikipedia.org

Its application extends to biophysics for single-molecule FRET studies to probe conformational changes and molecular interactions. escholarship.orgnih.gov In the field of drug delivery, Cy5-labeled molecules are used to track the distribution and cellular uptake of therapeutic agents and nanoparticles. nih.gov Furthermore, its use in advanced super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy) allows for imaging cellular structures with unprecedented detail, breaking the diffraction limit of light. nih.govfluorofinder.com

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValue
Molecular FormulaC₃₆H₄₂IN₃O₄
Molecular Weight707.64 g/mol
Excitation Maximum (λex)~646 nm
Emission Maximum (λem)~662 nm
Molar Extinction Coefficient (ε)~250,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)~0.2
Reactive GroupN-hydroxysuccinimide (NHS) ester
ReactivityPrimary amines (-NH₂)
Counter-ionIodide (I⁻)

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. glpbio.comlumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42IN3O4 B11933585 Cyanine5 NHS ester iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H42IN3O4

Molecular Weight

707.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate iodide

InChI

InChI=1S/C36H42N3O4.HI/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1

InChI Key

MSVPQRMWNARNJZ-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Cyanine5 Nhs Ester Iodide Analogues

Established Synthetic Pathways for the Cyanine5 Chromophore Scaffold

The foundational structure of the Cyanine5 dye, the indodicarbocyanine scaffold, is typically assembled through a multi-step synthetic process. A common and established route involves the condensation of two heterocyclic precursors, which are nitrogen-containing aza-heterocycles, with a polymethine chain precursor. acs.org This stepwise condensation is a cornerstone of cyanine (B1664457) dye synthesis. acs.org

The process often begins with the N-alkylation of indolenine derivatives to form the corresponding indolium salts. For instance, indoles can be N-alkylated with reagents like 3-iodopropyl acetate (B1210297) to yield [(3-acetoxy)-propyl]indolinium iodide derivatives. researchgate.net These intermediates are then reacted with a suitable polymethine bridge-forming reagent, such as malonaldehyde dianilide hydrochloride, to construct the characteristic polymethine chain of the Cy5 dye. researchgate.net This reaction leads to the formation of N,N-bis(3-acetoxypropyl)indodicarbocyanine derivatives. researchgate.net Subsequent hydrolysis of the acetate groups, often using a methanolic solution, yields the N,N-bis(3-hydroxypropyl)indodicarbocyanine, which serves as a key intermediate for further functionalization. researchgate.net

Chemical Strategies for N-Hydroxysuccinimide (NHS) Ester Functionalization in Cyanine5 Compounds

N-hydroxysuccinimide (NHS) esters are highly reactive functional groups widely used for labeling biomolecules, particularly at primary amine sites. researchgate.netinterchim.fr The introduction of an NHS ester onto the Cyanine5 scaffold is a crucial step in creating amine-reactive probes. ibiantech.com This functionalization allows for the covalent attachment of the dye to proteins, peptides, and amino-modified oligonucleotides. interchim.frmedchemexpress.com

The strategy for NHS ester functionalization typically involves modifying one of the pendant alkyl chains of the Cy5 core. For example, a carboxyl group can be introduced onto the dye structure, which is then activated to form the NHS ester. This activation is often achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide.

The reaction between the NHS ester-functionalized Cy5 and an amine-containing molecule is highly pH-dependent. interchim.fr Optimal labeling is generally achieved at a pH of 8.3-8.5. interchim.fr At lower pH values, the amine group is protonated, hindering the reaction. Conversely, at higher pH levels, the NHS ester is prone to rapid hydrolysis, which reduces the efficiency of the labeling process. interchim.fr For dyes with poor water solubility, the reaction can be carried out in a mixture of an aqueous buffer and an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). ibiantech.com

Advanced Derivatization Techniques for Tailored Cyanine5 NHS Ester Iodide Probes

To meet the diverse demands of modern biological research, advanced derivatization techniques have been developed to create this compound probes with tailored properties and functionalities. These methods focus on areas such as specific targeting, enhanced photophysical characteristics, and suitability for advanced applications like automated DNA synthesis.

Design and Synthesis of Substituted Cyanine5 Phosphoramidite (B1245037) Derivatives

A significant advancement in the derivatization of Cyanine5 is the synthesis of phosphoramidite derivatives, which are essential for the automated synthesis of labeled oligonucleotides. acs.orgnih.gov This approach allows for the precise, internal incorporation of the dye into a DNA sequence. researchgate.netacs.org

The synthesis of these derivatives often starts with the parent Cy5 dye. One of the pendant alkyl chains is functionalized with a protecting group, such as a 4-monomethoxytrityl (MMTr) group, while the other chain is terminated with a hydroxyl group. nih.govnih.gov The hydroxyl-terminated linker then permits a rapid conversion to a phosphoramidite by reacting it with an agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.gov This phosphoramidite-functionalized Cy5 can be directly used in automated DNA synthesizers. acs.org

Furthermore, researchers have prepared a series of Cy5 derivatives with various substituents at the 5,5'-positions of the indolenine rings, including hexyloxy, triethyleneglycol monomethyl ether, tert-butyl, and chloro groups. acs.orgnih.gov These substitutions are designed to modulate the hydrophobicity, hydrophilicity, and electronic properties of the dye, thereby influencing its excitonic coupling and photophysical behavior when incorporated into DNA scaffolds. researchgate.netacs.org

DerivativeSubstituent (R)Purpose of Substitution
Cy5-hexHexyloxyModify hydrophobicity/hydrophilicity
Cy5-PegTriethyleneglycol monomethyl etherModify hydrophobicity/hydrophilicity
Cy5-tButert-ButylModify hydrophobicity/hydrophilicity
Cy5-ClChloroVary electron-donating/withdrawing character

Table 1: Examples of Substituted Cyanine5 Derivatives for Phosphoramidite Synthesis. acs.org

Modular Approaches for Heterobifunctional Cyanine Dye Synthesis

Modular synthesis offers a flexible and efficient route to creating diverse heterobifunctional cyanine dyes. acs.orgfigshare.com This approach is particularly advantageous as it allows for the introduction of sensitive functional groups in the final steps of the synthesis, thereby preventing their degradation under the harsh conditions often required in earlier stages. acs.orgnih.gov

A typical modular strategy involves four key stages:

Indolium derivative formation: Synthesis of the initial heterocyclic components. acs.org

Hemicyanine formation: Creation of an intermediate containing one of the heterocyclic rings and the polymethine chain. acs.org

Cyanine 5 dye formation: Condensation of the hemicyanine with the second heterocyclic component to form the full cyanine scaffold. acs.org

Functional group attachment: Introduction of the desired functionalities, such as NHS esters or other reactive groups, through reactions like amide coupling or esterification. acs.org

This method has been successfully used to synthesize heterobifunctional Cy5 dyes on a larger scale, which is often challenging due to the increased formation of side products and the high polarity of the dyes. acs.org The purification process can also be optimized by taking advantage of the pH- and functional group-dependent solubility of the asymmetric cyanine dyes, often deferring chromatographic purification until the final step. acs.orgfigshare.com

Rational Design Principles for Enhanced Photophysical Properties of Cyanine5 Derivatives

Rational design principles are increasingly being employed to enhance the photophysical properties of Cyanine5 derivatives, such as their fluorescence quantum yield, photostability, and environmental sensitivity. nih.gov One major pathway for the deactivation of the excited state of cyanine dyes is trans-to-cis isomerization around the polymethine bridge. nih.gov By conformationally restraining this bridge, for instance by installing fused 6-membered rings, this deactivation pathway can be blocked, leading to a significant improvement in the quantum yield. nih.gov

Another strategy involves introducing sterically bulky and electron-rich moieties at the meso-position of the pentamethine chain. acs.org This has been shown to simultaneously enhance intersystem crossing (ISC), which is beneficial for applications like photodynamic therapy, and prolong the excited-state lifetime. acs.org The electron-donating ability of the meso-substituent has been directly correlated with the generation of singlet oxygen. acs.org

Furthermore, direct or proximal conjugation of triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT) to the Cy5 fluorophore has been demonstrated to dramatically enhance its photostability by reducing blinking and photobleaching. nih.gov This intramolecular stabilization is a powerful method for improving the robustness of the dye in demanding fluorescence applications. nih.gov

Design StrategyTargeted PropertyMechanism
Conformational restraint of polymethine bridgeIncreased quantum yieldBlocking of trans-to-cis isomerization
Meso-position substitution with bulky, electron-rich groupsEnhanced intersystem crossing and prolonged excited-state lifetimeModification of electronic properties
Conjugation of triplet-state quenchersEnhanced photostabilityIntramolecular quenching of transient dark states

Table 2: Rational Design Strategies for Enhanced Photophysical Properties of Cyanine5. nih.govacs.orgnih.gov

Analytical Methodologies for Characterization and Purification of Research-Grade this compound

The characterization and purification of this compound are critical to ensure its quality and performance in labeling applications. A variety of analytical techniques are employed to verify the structure, purity, and photophysical properties of the synthesized dye.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the purification and purity assessment of Cy5 derivatives. acs.orgresearchgate.net Reversed-phase HPLC, often using a C18 stationary phase with a gradient of acetonitrile (B52724) and water (often with trifluoroacetic acid as an additive), is commonly used to separate the desired product from impurities and starting materials. acs.orgmedchemexpress.com Preparative HPLC is frequently used for the final purification of the dye. medchemexpress.com

Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), is essential for confirming the molecular weight of the synthesized compounds. researchgate.netmedchemexpress.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, further validating the elemental composition of the dye. medchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is used to elucidate the detailed chemical structure of the Cy5 derivatives and their intermediates, ensuring the correct regiochemistry and functional group incorporation. researchgate.netibiantech.com

UV-Visible Absorption and Fluorescence Spectroscopy are used to characterize the photophysical properties of the dye. nih.gov The absorption spectrum is used to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient, while the fluorescence spectrum provides the maximum emission wavelength (λem) and the fluorescence quantum yield. nih.gov

For phosphoramidite derivatives, ³¹P NMR is used to confirm the successful formation of the phosphoramidite and to assess its purity, as impurities can affect the efficiency of automated DNA synthesis. nih.gov

The purification of labeled oligonucleotides is typically achieved through HPLC, and the final product is characterized by LC-MS to confirm the successful conjugation of the dye. nih.gov

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Purification and purity assessment
Mass Spectrometry (MS/LC-MS/HRMS)Molecular weight confirmation and elemental composition
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)Structural elucidation and confirmation
UV-Visible Absorption and Fluorescence SpectroscopyCharacterization of photophysical properties

Table 3: Common Analytical Methodologies for this compound. acs.orgresearchgate.netibiantech.comnih.govmedchemexpress.comnih.govnih.gov

Bioconjugation Chemistry and Methodological Considerations with Cyanine5 Nhs Ester Iodide

Principles and Mechanisms of Amine-Reactive Conjugation via NHS Esters

The foundation of bioconjugation with Cyanine5 N-hydroxysuccinimide (NHS) ester iodide lies in its ability to react with primary amines (–NH2) on biomolecules. thermofisher.com This reaction is a cornerstone of molecular biology and diagnostics, enabling the stable attachment of the fluorescent Cyanine5 (Cy5) dye to proteins, peptides, and amino-modified nucleic acids. lumiprobe.commedchemexpress.com The primary targets for this conjugation on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain. thermofisher.com These amines are ideal targets because they are typically located on the exterior of a protein's structure, making them accessible, and they are potent nucleophiles at physiological or slightly alkaline pH. thermofisher.com

The chemical mechanism is a nucleophilic acyl substitution. creative-proteomics.com The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. fluorofinder.com This leads to the formation of a stable, covalent amide bond between the Cy5 dye and the biomolecule, with N-hydroxysuccinimide (NHS) being released as a byproduct. thermofisher.comcreative-proteomics.com This amide bond is highly resistant to hydrolysis, ensuring the fluorescent label remains attached to its target under typical physiological conditions. creative-proteomics.com While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic amino acid residues like serine, threonine, and tyrosine, although this is less common. nih.gov

Reaction Kinetics and Optimization Strategies for High-Efficiency Bioconjugation

Achieving a successful and efficient conjugation of Cyanine5 NHS ester to a biomolecule requires careful control over several reaction parameters. The primary competing reaction is the hydrolysis of the NHS ester, where water attacks the ester, converting it into an unreactive carboxylic acid and releasing NHS. thermofisher.com Optimizing conditions to favor the amine reaction over hydrolysis is critical for maximizing the yield of the desired conjugate.

The rate of both the desired aminolysis and the competing hydrolysis is highly dependent on pH. acebiolab.com The reaction with amines requires the amino group to be in its unprotonated, nucleophilic state. lumiprobe.com Since the pKa of lysine ε-amino groups is around 10.5, the reaction is typically performed in a buffer with a pH between 7.2 and 9.0. thermofisher.comfluorofinder.com An optimal pH range of 8.3-8.5 is often recommended to ensure a sufficient concentration of deprotonated amines while minimizing the rate of hydrolysis. lumiprobe.comacebiolab.com At lower pH values, the amines are protonated and non-reactive, while at pH levels significantly above 9.0, the hydrolysis of the NHS ester becomes increasingly rapid, reducing the conjugation efficiency. thermofisher.comacebiolab.com The half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6. thermofisher.com Common buffers used include sodium bicarbonate or sodium phosphate; amine-containing buffers like Tris are generally avoided as they can compete with the target biomolecule for the dye. lumiprobe.comacebiolab.com

Cyanine5 NHS ester iodide has poor solubility in water, necessitating the use of a water-miscible organic co-solvent. acebiolab.com Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are the most common choices. acebiolab.comresearchgate.net The dye is first dissolved in a small volume of the organic solvent before being added to the aqueous solution of the biomolecule. acebiolab.com It is crucial to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester. lumiprobe.com

Table 1: Key Parameters for Cyanine5 NHS Ester Conjugation

ParameterRecommended Range/ConditionRationale
pH 8.3–8.5Balances amine deprotonation for nucleophilic attack with minimizing NHS ester hydrolysis. lumiprobe.comacebiolab.com
Solvent DMSO or amine-free DMFRequired to dissolve the poorly water-soluble Cyanine5 NHS ester before addition to the aqueous reaction. acebiolab.com
Temperature Room Temperature (or 4°C)Reaction proceeds efficiently at room temperature (e.g., for 4 hours) or can be left overnight on ice. acebiolab.com
Buffer 0.1 M Sodium Bicarbonate or PhosphateProvides stable pH in the optimal range and is free of competing primary amines. lumiprobe.comacebiolab.com

Controlling the stoichiometry—the molar ratio of Cyanine5 NHS ester to the biomolecule—is essential for achieving the desired Degree of Labeling (DOL). The DOL indicates the average number of dye molecules conjugated to each biomolecule. Over-labeling can lead to fluorescence quenching and may interfere with the biomolecule's function, such as an antibody's binding affinity. aatbio.com Conversely, under-labeling results in a weak signal and reduced sensitivity. aatbio.com

The optimal molar ratio is empirical and depends on the specific protein and desired outcome. lumiprobe.com For mono-labeling of many common proteins, a starting molar excess of 8- to 10-fold of dye to protein is often recommended. lumiprobe.comacebiolab.comaatbio.com However, adjustments are frequently necessary based on the number of accessible amines on the target and the reaction concentration. For instance, to label 3 mg of Bovine Serum Albumin (BSA, MW ~66.5 kDa) with Cy5 NHS ester (MW ~616 Da), a calculated amount of approximately 0.22 mg of the dye would be used for an 8-fold molar excess. lumiprobe.com

Solvent and pH Optimization for Conjugate Yield and Stability

Site-Specific Conjugation Approaches for Targeted Molecular Probes

While NHS esters are generally considered non-specific reagents that label multiple accessible lysine residues, strategies exist to achieve a degree of site-specificity. One common approach exploits the difference in pKa values between the N-terminal α-amino group (pKa ~7.7-8.9) and the lysine ε-amino group (pKa ~10.5). fluorofinder.commdpi.com By performing the labeling reaction at a lower pH (e.g., pH 7.0), the N-terminal amine can be selectively targeted as it is more likely to be deprotonated and reactive than the lysine side chains. fluorofinder.comresearchgate.net

Another powerful method involves protein engineering. mdpi.com This can include mutating a protein to have only a single, strategically placed, and highly accessible lysine residue. A more advanced technique involves converting the NHS ester into a different reactive species. For example, adding 2-mercaptoethanesulfonic acid (MESNA) can transform an NHS ester into a chemoselective thioester, which can then specifically target an N-terminal cysteine residue that has been engineered into the protein. researchgate.net These methods provide greater control over the conjugation site, ensuring that the fluorescent probe does not interfere with critical functional domains of the biomolecule. researchgate.netmdpi.com

Post-Conjugation Purification and Characterization of Cyanine5-Labeled Biomacromolecules

After the conjugation reaction, it is crucial to remove any unreacted or hydrolyzed Cyanine5 dye from the labeled biomolecule. Failure to do so can lead to inaccurate quantification and high background fluorescence. The most common purification method for macromolecules like proteins and antibodies is size-exclusion chromatography (e.g., using a Sephadex G-25 column). medchemexpress.com This technique effectively separates the large, labeled protein from the small, free dye molecules. medchemexpress.com Other viable methods include dialysis, precipitation with ethanol (B145695) or acetone, and spin desalting columns. acebiolab.comnih.gov

Once purified, the conjugate must be characterized to determine the concentration of the protein and the Degree of Labeling (DOL). This is typically achieved using UV-Vis spectrophotometry. bio-techne.com The absorbance of the conjugate solution is measured at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (around 646 nm for Cyanine5). acebiolab.com A correction factor is applied to the A280 reading to account for the dye's absorbance at that wavelength. bio-techne.com The protein concentration and DOL can then be calculated using the Beer-Lambert law with the respective extinction coefficients for the protein and the dye. bio-techne.com

Advanced Spectroscopic and Optical Imaging Methodologies Utilizing Cyanine5 Nhs Ester Iodide Conjugates

Principles of Fluorescence Detection and Quantification with Cyanine5

Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine (B1664457) family, known for its emission in the far-red region of the electromagnetic spectrum. baseclick.eu The core principle of its utility in fluorescence detection lies in its ability to absorb light at a specific wavelength and subsequently emit light at a longer wavelength. This phenomenon, known as fluorescence, is harnessed to visualize and quantify biological molecules and processes. Cy5 is particularly well-suited for biological applications due to its high fluorescence intensity, photostability, and an emission spectrum that falls within a range where biological samples exhibit minimal autofluorescence, leading to an improved signal-to-noise ratio. baseclick.eu

The N-hydroxysuccinimide (NHS) ester functional group attached to the cyanine dye allows for its covalent conjugation to primary amines on biomolecules such as proteins and nucleic acids. This labeling enables the specific detection and tracking of these molecules. The quantification of Cy5-labeled biomolecules is typically achieved by measuring the intensity of the emitted fluorescence, which, under controlled conditions, is directly proportional to the concentration of the labeled molecule.

Key photophysical properties of Cyanine5 pertinent to its application in fluorescence detection include:

Excitation and Emission Maxima: Cy5 has an excitation maximum of approximately 649 nm and an emission maximum of around 666 nm. This allows for efficient excitation using common laser lines, such as the 633 nm line from a helium-neon laser or the 647 nm line from a krypton-argon laser. evidentscientific.comthermofisher.com

Extinction Coefficient: The high molar extinction coefficient of Cy5 (approximately 250,000 M⁻¹cm⁻¹) indicates its strong ability to absorb photons, contributing to its brightness.

Quantum Yield: The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For Cy5, the quantum yield is reported to be around 0.2.

The environment surrounding the Cy5 molecule, including solvent polarity, pH, and the presence of other molecules, can influence its absorption and emission characteristics. baseclick.eu

Förster Resonance Energy Transfer (FRET) Applications with Cyanine5 as a Spectroscopic Reporter

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically within 1-10 nm). nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions and conformational changes. nih.govyusiyy.com Cy5 is frequently used as an acceptor fluorophore in FRET pairs, often paired with a donor dye like Cyanine3 (Cy3). yusiyy.comlumiprobe.com

Monitoring Conformational Dynamics in Biomolecular Systems

FRET utilizing Cy5 as an acceptor has been instrumental in elucidating the conformational dynamics of various biomolecular systems. By labeling specific sites on a macromolecule with a FRET donor and Cy5 as the acceptor, changes in the distance between these sites can be monitored in real-time. yusiyy.compku.edu.cn

For instance, studies on DNA and protein folding have employed Cy3 and Cy5 as a FRET pair to observe structural transitions. sciengine.com The efficiency of energy transfer from the donor (e.g., Cy3) to the acceptor (Cy5) changes as the molecule undergoes conformational shifts, leading to corresponding changes in the fluorescence emission of both dyes. An increase in FRET efficiency, manifested as increased acceptor (Cy5) emission and quenched donor emission, indicates that the labeled sites have moved closer together. Conversely, a decrease in FRET efficiency signals an increase in the distance between the probes. aip.org

NMR studies have shown that when Cy5 is terminally attached to double-stranded DNA, it predominantly stacks onto the end of the duplex, similar to an additional base pair. acs.org This defined positioning is crucial for accurate distance measurements in FRET studies. Switchable FRET techniques, which combine single-molecule FRET with the reversible photoswitching of fluorophores like Cy5, allow for the sequential probing of multiple distances within a single biomolecular complex. ox.ac.ukresearchgate.net

Assessing Nanocarrier Integrity and Payload Release

FRET-based assays are increasingly used to assess the integrity of nanocarriers designed for drug delivery and to monitor the release of their payload. nih.govnih.govresearchgate.net In a typical setup, a FRET donor and acceptor pair, such as Cy5 and another suitable dye, are co-encapsulated within the nanocarrier. nih.govresearchgate.net

As long as the nanocarrier remains intact, the donor and acceptor dyes are in close proximity, resulting in a strong FRET signal (high acceptor emission). nih.govsci-hub.se Upon destabilization or degradation of the nanocarrier, the encapsulated dyes are released, leading to an increased distance between them and a subsequent decrease or loss of the FRET signal. nih.govnih.gov This change in the FRET signal can be quantified to determine the rate and extent of payload release.

For example, lipid nanocarriers have been loaded with a FRET pair of near-infrared cyanine dyes to quantitatively image their integrity in living organisms. nih.govresearchgate.net Studies have also utilized FRET between Cy5 and the anticancer drug doxorubicin (B1662922) (DOX) to track the disassembly of nanoparticles and the subsequent release of the drug within cells. nih.gov Similarly, the integrity of core-shell nanoparticles has been monitored using FRET between Cy3 and Cy5, or Cy5 and rhodamine B, where the dyes are localized in the core and shell, respectively. mdpi.com

Table 1. FRET-based studies utilizing Cyanine5 for assessing nanocarrier integrity and payload release.
Nanocarrier SystemFRET PairApplicationKey FindingReference
Lipid NanocarriersCyanine 5.5 and Cyanine 7.5In vivo imaging of nanocarrier integrityNanocarriers remained largely intact in blood circulation but released their content after entering tumors. nih.govresearchgate.net
Polymeric NanoparticlesCy5 and Doxorubicin (DOX)Tracking nanoparticle disassembly and drug release in cellsDisappearance of FRET signal indicated the release of DOX from the nanoparticles. nih.gov
Core-Shell PLGA NanoparticlesCyanine3 and Cyanine5Evaluation of core-shell system integrityFRET phenomenon confirmed the core-shell structure and its integrity. mdpi.com

High-Resolution Microscopy Techniques Employing Cyanine5-Labeled Biomacromolecules

The favorable photophysical properties of Cy5, particularly its brightness and emission in the far-red spectrum, make it a valuable tool for various high-resolution microscopy techniques. baseclick.eunih.gov

Confocal Laser Scanning Microscopy Applications

Confocal laser scanning microscopy (CLSM) is a widely used technique that provides optical sectioning capabilities, allowing for the creation of high-resolution, three-dimensional images of fluorescently labeled specimens. evidentscientific.comnih.gov Cy5 is well-suited for CLSM due to its efficient excitation by common laser lines (e.g., 633 nm He-Ne or 647 nm Kr-Ar lasers) and its emission in a spectral region with low cellular autofluorescence. evidentscientific.comnih.gov

The use of Cy5-conjugated secondary antibodies, often in combination with other fluorophores like Cy3, enables multicolor imaging to simultaneously visualize different cellular components. nih.gov This approach has been successfully applied to image neurons in whole-mounted insect ganglia and to study the colocalization of proteins in various cell types. nih.govresearchgate.netresearchgate.net For instance, CLSM has been used to visualize the accumulation of Cy5-labeled polymeric micelles (PICsomes) in muscular arterioles and the labeling of cells with Cy5.5-modified magnetic nanoparticles. researchgate.netresearchgate.net

Single-Molecule Spectroscopy and Super-Resolution Microscopy (SRM) Considerations

The ability to detect and track individual fluorescent molecules has revolutionized our understanding of biological processes at the molecular level. Cy5 has been extensively used in single-molecule spectroscopy, including single-molecule FRET (smFRET) studies. sciengine.comnih.gov However, the photophysics of Cy5 at the single-molecule level can be complex, exhibiting phenomena such as blinking (fluorescence intermittency) and photobleaching. aip.orgresearchgate.net The blinking of Cy5, which involves transitions to transient dark states, can be influenced by factors such as the proximity of a FRET donor and the excitation wavelength. aip.org

Interestingly, the photoswitching behavior of Cy5, which was initially a challenge for single-molecule biophysical studies, has become a key element for several super-resolution microscopy (SRM) techniques. nih.govnih.gov SRM encompasses a range of methods that overcome the diffraction limit of light, enabling visualization of cellular structures with unprecedented detail. nih.govwikipedia.org

Techniques like stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM) rely on the reversible photoswitching of fluorophores like Cy5 between a fluorescent "on" state and a dark "off" state. nih.govwikipedia.org By sequentially activating and localizing a sparse subset of fluorophores in a sample, a super-resolved image can be constructed. The photoswitching of Cy5 can be controlled, for example, by using thiol-containing compounds in the imaging buffer. nih.gov This controllable photoswitching has made Cy5 a workhorse fluorophore for SRM, allowing for localization precisions on the order of tens of nanometers. microscopyu.comnih.gov

Table 2. Comparison of Cyanine5 in High-Resolution Microscopy Techniques.
Microscopy TechniqueRole of Cyanine5Key AdvantagesConsiderationsReference
Confocal Laser Scanning Microscopy (CLSM)Fluorophore for labeling biomoleculesHigh signal-to-noise ratio due to far-red emission, suitable for multicolor imaging.Resolution is diffraction-limited (≈250 nm). evidentscientific.comnih.gov
Single-Molecule SpectroscopyFluorescent probe for tracking individual molecules and in smFRETEnables real-time observation of molecular dynamics and interactions.Subject to photoblinking and photobleaching. sciengine.comaip.org
Super-Resolution Microscopy (STORM/dSTORM)Photoswitchable fluorophoreEnables imaging beyond the diffraction limit by sequential activation and localization.Photophysics (switching kinetics, photon budget) must be carefully controlled for optimal performance. nih.govwikipedia.org

Flow Cytometry and Cell Sorting Methodologies with Cyanine5 Conjugates

Cyanine5 (Cy5) NHS ester iodide is a reactive fluorescent dye that plays a significant role in flow cytometry and cell sorting applications. Its utility stems from its ability to covalently label primary amines on proteins, peptides, and other biomolecules. medchemexpress.comglpbio.comaxispharm.com This characteristic allows for the fluorescent tagging of antibodies, which can then be used to identify and isolate specific cell populations based on the expression of cell surface markers. aatbio.com

The spectral properties of Cy5 are well-suited for flow cytometry. It is a far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm. aatbio.comtocris.com This places its fluorescence emission in a region of the spectrum where cellular autofluorescence is minimal, leading to an improved signal-to-noise ratio and enhanced sensitivity in detecting target cells. baseclick.eu Modern flow cytometers are typically equipped with red lasers (e.g., 633 nm or 647 nm) that can efficiently excite Cy5. aatbio.com

In multicolor flow cytometry experiments, where multiple fluorescently labeled antibodies are used simultaneously to identify complex cell subsets, the choice of fluorophores is critical to minimize spectral overlap. Tandem dyes, such as PerCP-Cyanine5.5, which combines Peridinin chlorophyll (B73375) protein (PerCP) with Cy5.5, are often employed. PerCP-Cy5.5 is excited by the blue laser (488 nm) and has a maximum emission at 690 nm, making it a useful tool in multicolor panels. biolegend.comthermofisher.com However, it is important to note that some Cy5.5-based conjugates, particularly PE-Cy5.5, have been observed to bind non-specifically to certain cell types, such as those expressing mouse DEC205/CD205. nih.gov

For cell sorting, the brightness and photostability of the fluorophore are paramount. Brighter fluorophores are reserved for detecting antigens with low expression levels to ensure a clear distinction between positive and negative populations. expertcytometry.com While Cy5 is considered a bright and photostable dye, the development of polymer-based dyes like the Brilliant Violets has expanded the options for bright fluorophores in the violet laser channel. baseclick.euexpertcytometry.com The selection of an appropriate antibody-fluorophore conjugate is therefore a balance between the antigen density on the cell surface and the brightness of the fluorophore. expertcytometry.com

Key Considerations for Cy5 Conjugates in Flow Cytometry and Cell Sorting:

FeatureConsiderationResearch Finding
Target Molecule The NHS ester chemistry of Cyanine5 targets primary amines for covalent labeling.This allows for the straightforward conjugation of Cy5 to antibodies and other proteins used for cell labeling. medchemexpress.comglpbio.comaxispharm.com
Spectral Properties Cy5 is a far-red dye with excitation/emission maxima of ~650/670 nm.This spectral range minimizes interference from cellular autofluorescence, enhancing detection sensitivity. aatbio.comtocris.combaseclick.eu
Instrumentation Flow cytometers with red laser lines (633 nm or 647 nm) are optimal for Cy5 excitation.The availability of these lasers on modern instruments makes Cy5 a widely accessible fluorophore. aatbio.com
Multicolor Panels Tandem dyes like PerCP-Cy5.5 can be used to expand multicolor panel design.PerCP-Cy5.5 is excited by the 488 nm laser and emits at 690 nm, allowing for its use alongside other fluorophores. biolegend.comthermofisher.com
Non-Specific Binding Some Cy5.5 tandem conjugates (e.g., PE-Cy5.5) may exhibit non-specific binding to certain cell surface receptors.This has been observed with cells expressing mouse DEC205, highlighting the need for careful validation of reagents. nih.gov
Cell Sorting The brightness of the fluorophore should be matched to the antigen expression level.Bright fluorophores are crucial for the accurate sorting of rare cell populations or cells expressing low levels of a particular marker. expertcytometry.comnih.gov

In Vitro and Ex Vivo Optical Imaging Modalities Leveraging Cyanine5 Probe Systems

Cyanine5 NHS ester iodide and its derivatives are extensively used to create fluorescent probes for a variety of in vitro and ex vivo optical imaging applications. The ability to conjugate Cy5 to a wide range of molecules, including peptides, antibodies, and small molecules, enables the visualization and tracking of specific biological targets and processes in cells and tissues. medchemexpress.comglpbio.commedchemexpress.eu

In Vitro Imaging:

In the context of in vitro cellular imaging, Cy5-labeled probes are invaluable for fluorescence microscopy. baseclick.eu The far-red emission of Cy5 is particularly advantageous as it falls within a spectral window where cellular autofluorescence is significantly reduced, resulting in high-contrast images. baseclick.eu This allows for the detailed visualization of subcellular structures and the localization of specific proteins. baseclick.eu For instance, antibodies conjugated to Cy5 can be used in immunofluorescence assays to map the distribution of target antigens within fixed and permeabilized cells. seracare.com

Furthermore, Cy5 probes have been developed for studying dynamic cellular processes in living cells. For example, activatable "smart" probes have been designed to fluoresce only upon interaction with a specific enzyme, allowing for the real-time imaging of enzyme activity. apexbt.com The photostability of Cy5 is also a key feature, enabling prolonged imaging sessions required for time-lapse microscopy without significant signal degradation. baseclick.eu

Ex Vivo Imaging:

Following in vivo studies, ex vivo imaging of dissected tissues and organs provides a powerful method to validate and further investigate the biodistribution and target accumulation of Cy5-labeled probes. snmjournals.orgresearchgate.net The near-infrared (NIR) properties of Cy5.5, a longer-wavelength cyanine dye, are particularly beneficial for ex vivo (and in vivo) imaging due to the reduced scattering and absorption of light by biological tissues in this spectral region. apexbt.comlumiprobe.com

Researchers have successfully used Cy5.5-labeled peptides and antibodies to image tumor vasculature and assess probe accumulation in excised tumors and organs. snmjournals.orgnih.gov For example, a Cy5.5-labeled NGR-VEGI probe demonstrated excellent tumor-to-muscle contrast in ex vivo images of dissected tumors. snmjournals.org Similarly, a Cy5.5-labeled peptide, GX1, showed high tumor-to-muscle ratios in ex vivo analysis, confirming its tumor-targeting capabilities. nih.gov These studies often involve quantitative analysis of the fluorescence intensity in regions of interest (ROIs) to determine the extent of probe uptake in different tissues. researchgate.net In some cases, high-performance liquid chromatography (HPLC) is used to confirm the presence of the intact fluorescent probe within the tissue homogenates. researchgate.net

Research Findings in In Vitro and Ex Vivo Imaging with Cyanine5 Probes:

ApplicationProbe SystemKey Findings
In Vitro Cellular Imaging Cy5-labeled antibodiesEnables high-contrast fluorescence microscopy of cellular structures due to minimal autofluorescence in the far-red spectrum. baseclick.euseracare.com
In Vitro Enzyme Activity Activatable Cy5.5 fluorogenic nanoprobesAllows for non-invasive, real-time imaging of enzyme activity (e.g., cathepsin B) in metastatic models. apexbt.com
Ex Vivo Tumor Imaging Cy5.5-labeled NGR-VEGI proteinDemonstrated high tumor-to-muscle contrast in excised tumors, validating in vivo targeting of tumor vasculature. snmjournals.org
Ex Vivo Tumor Imaging Cy5.5-labeled GX1 peptideShowed significant tumor accumulation with high tumor-to-muscle ratios in ex vivo analysis of a glioblastoma model. nih.gov
Ex Vivo Brain Imaging MPAP-Cy5.5 delivery moduleStrong near-infrared fluorescent signal observed in excised mouse brains, confirming the probe's ability to cross the blood-brain barrier. researchgate.net
Ex Vivo Biodistribution Cy5.5-labeled glypican-3 binding peptide (GBP)Predominant uptake in HepG2 tumors compared to other organs and control tumors in ex vivo fluorescence imaging. researchgate.net

Applications of Cyanine5 Nhs Ester Iodide in Contemporary Molecular and Cellular Biology Research

Labeling of Proteins and Peptides for Proteomic and Interactomic Studies

The ability to covalently attach Cy5 to proteins and peptides has revolutionized the study of their function, localization, and interactions. The NHS ester group targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, for conjugation. aatbio.comnih.gov This labeling strategy is widely used in proteomics to visualize proteins in gels, on blots, and in cells. core.ac.uk Furthermore, Cy5-labeled proteins are instrumental in studying protein-protein interactions, a field known as interactomics. For instance, microscale thermophoresis (MST) has been used with N-terminally Cy5-labeled proteins to determine the binding affinities between an E3 ubiquitin ligase and autophagy receptor proteins. researchgate.netresearchgate.net

Table 1: Spectroscopic Properties of Cyanine5

Property Value
Excitation Maximum ~649-651 nm aatbio.comgenelink.com
Emission Maximum ~670 nm aatbio.comgenelink.com
Molar Extinction Coefficient ~241,000 M⁻¹cm⁻¹ tocris.com
Quantum Yield ~0.4 tocris.com

| Fluorescence Lifetime | ~1.85 ns tocris.com |

Antibody Conjugation for Immunofluorescence and Flow Cytometry

A primary application of Cyanine5 NHS ester is the labeling of antibodies. These fluorescently tagged antibodies are crucial for a variety of immunoassays. In immunofluorescence microscopy, Cy5-conjugated antibodies are used to specifically detect and visualize the location of target antigens within fixed or live cells. nih.gov This technique allows for the precise mapping of protein distribution in cellular compartments. Similarly, in flow cytometry, cells stained with Cy5-labeled antibodies can be identified, quantified, and sorted based on the presence of specific cell surface markers. aatbio.com The high fluorescence intensity and photostability of Cy5 contribute to the sensitivity and reliability of these methods.

Protein Dynamics and Localization Studies

Tracking the movement and localization of proteins in real-time provides critical insights into their biological functions. Cy5 NHS ester is a valuable tool for these dynamic studies. glpbio.com By labeling a protein of interest, researchers can follow its trafficking between different cellular compartments, its incorporation into larger protein complexes, or its response to cellular signals. umass.edu Techniques like Förster Resonance Energy Transfer (FRET), which measures the distance between two fluorophores, often employ Cy5 as an acceptor dye to study conformational changes and interactions of proteins. tocris.comnih.gov Super-resolution microscopy techniques, such as dSTORM, also benefit from the photophysical properties of Cy5-related dyes for imaging protein localization at the nanoscale. tocris.com

Nucleic Acid Labeling for Genomics and Gene Expression Analysis

Cyanine5 NHS ester is not limited to proteins; it is also widely used to label amine-modified nucleic acids for applications in genomics and gene expression analysis. lumiprobe.commedchemexpress.commedchemexpress.eu The dye can be attached to the 5' or 3' end, or to internal positions of oligonucleotides containing an amino-modifier. genelink.comgenelink.com

Oligonucleotide Probes for Hybridization and Real-Time PCR

Cy5-labeled oligonucleotides serve as probes in various hybridization-based assays. genelink.com A significant application is in real-time polymerase chain reaction (PCR), where they are incorporated into probe formats like TaqMan probes, Scorpion primers, and Molecular Beacons. aatbio.comgenelink.com In these assays, the fluorescence of Cy5 is often initially quenched, and an increase in signal upon hybridization or enzymatic cleavage allows for the real-time quantification of specific DNA or RNA sequences. genelink.com Cy5 is also used to label probes for Fluorescence In-Situ Hybridization (FISH), enabling the visualization of specific genetic loci within chromosomes or RNA targets within cells. genelink.comgenelink.com Research has shown that double-labeling FISH probes with Cy5 can significantly enhance signal intensity. genelink.com

Investigating DNA/RNA Structure and Folding

The structural dynamics of DNA and RNA are crucial for their function. Fluorescent labeling with Cy5 provides a means to study these structures. By strategically placing Cy5 on a nucleic acid, changes in its fluorescence can report on folding and unfolding events. For example, studies have used cyanine (B1664457) dyes to monitor the folding states of RNA G-quadruplexes in living cells by analyzing the dye's isomerization kinetics. nih.gov FRET studies using Cy3 and Cy5 pairs are also a common method to measure distances and detect conformational changes within nucleic acid structures, providing insights into processes like DNA replication and repair, and RNA folding. nih.govoup.com

Intracellular Tracking and Dynamics of Organelles and Subcellular Structures

Beyond individual molecules, Cyanine5 NHS ester can be used to label and track larger cellular components. By conjugating the dye to molecules that target specific organelles or subcellular structures, researchers can visualize their morphology, dynamics, and interactions. abpbio.com For instance, NHS-ester-based labeling has been used for pan-membrane-protein labeling to visualize dynamic cell shapes and membrane interactions in live mammalian cells. nih.gov This approach allows for the prolonged imaging of cellular membranes and the study of processes like intercellular communication through tunneling nanotubes (TNTs). nih.gov The ability to track labeled viral nanoparticles or other delivery vehicles in vivo also highlights the utility of Cy5 in understanding biological distribution and trafficking. medchemexpress.com

Table 2: Chemical Compounds Mentioned

Compound Name
6-FAM (Fluorescein)
Alexa Fluor 647
Amiloride HCl
Biotin
CTAB
Cyanine3 (Cy3)
Cyanine5 (Cy5)
Cyanine5 NHS ester iodide
Cyanine7 (Cy7)
DABCYL
Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
DyLight 649
DyLight 650
FITC (Fluorescein-5-isothiocyanate)
N-hydroxysuccinimide (NHS)
Ovalbumin
Poly(β-amino esters) (pBAEs)
Rhodamine
sulfo-Cyanine5 NHS ester
TCEP (Tris(2-carboxyethyl)phosphine)
TEOS
Texas Red
Thioflavin T

Development of Biosensors and Enzyme Activity Probes

The unique properties of this compound, particularly its reactive N-hydroxysuccinimide (NHS) ester group and its intense red fluorescence, position it as a critical tool in the development of sophisticated biosensors and enzyme activity probes. medchemexpress.eulumiprobe.com The NHS ester facilitates the covalent attachment of the dye to primary amine groups present in biomolecules such as peptides, proteins, and amine-modified oligonucleotides. lumiprobe.comglpbio.commedchemexpress.com This straightforward labeling chemistry is the foundation for constructing highly specific and sensitive detection systems for contemporary molecular and cellular biology research. acebiolab.com

A primary application of this compound is in the creation of fluorescent biosensors. acs.org The fundamental design of these biosensors involves labeling a biorecognition molecule (e.g., an antibody, a DNA strand) with the Cyanine5 dye. When this labeled molecule interacts with its specific target analyte, it generates a measurable optical signal. The NHS ester chemistry is frequently used to immobilize these biorecognition elements onto a solid support. researchgate.net For instance, aminated DNAzymes can be covalently bonded to carboxylated surfaces that have been activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS, forming a stable amide linkage. researchgate.net This strategy has been successfully employed to create electrochemical and chemiluminescent biosensors for detecting various biomarkers. researchgate.net

Furthermore, Cyanine5 is a popular component in Förster Resonance Energy Transfer (FRET)-based biosensors. In this context, it can serve as an acceptor fluorophore. A biosensor might be designed with a FRET pair (a donor and a Cyanine5 acceptor) on a single molecule or on two separate interacting molecules. A conformational change induced by analyte binding alters the distance or orientation between the donor and acceptor, leading to a quantifiable change in the FRET efficiency and the resulting Cyanine5 emission.

In the realm of enzymology, this compound is instrumental in designing activatable probes, often called "smart" probes, for monitoring enzyme activity in real-time. These probes are engineered to exist in a quenched or "off" state, exhibiting minimal fluorescence. The presence of a specific enzyme triggers a modification of the probe, typically through cleavage of a linker, which separates the Cyanine5 fluorophore from a quenching molecule. This separation restores fluorescence, creating an "on" state that directly reports the enzyme's activity. A notable example is the development of activatable fluorogenic nanoprobes for imaging the activity of cathepsin B, an enzyme implicated in cancer metastasis. apexbt.comapexbt.com In these probes, Cyanine5 fluorescence is initially silenced. Upon cleavage by cathepsin B, the fluorophore is unquenched, allowing for non-invasive optical imaging of enzymatic function within metastatic models. apexbt.com

The following table summarizes key research findings and applications of this compound in the development of biosensors and enzyme activity probes.

ApplicationProbe/Sensor TypeTargetRole of this compoundPrinciple of Detection
Enzyme Activity Imaging Activatable Fluorogenic NanoprobeCathepsin BServes as the fluorescent reporter molecule in a probe that is initially quenched.Enzymatic cleavage of a specific peptide sequence by Cathepsin B separates the Cyanine5 from a quencher, restoring fluorescence and indicating enzyme activity. apexbt.comapexbt.com
Biomarker Detection DNAzyme-Based BiosensorVarious (e.g., metal ions, clinical biomarkers)Covalently labels aminated DNAzymes via its NHS ester group for immobilization onto a sensor surface. researchgate.netThe labeled DNAzyme is immobilized on a surface; its interaction with the target analyte induces a signal (e.g., electrochemical, fluorescent) that is detected. researchgate.net
Cellular Screening Labeled AntibodiesCell Surface Markers (e.g., CD antigens)Covalently attaches to primary amines (e.g., lysine residues) on antibodies. aatbio.comThe Cy5-labeled antibody binds specifically to its target antigen on the cell surface, allowing for detection and quantification via methods like flow cytometry. aatbio.com
Nucleic Acid Detection Labeled Oligonucleotide ProbesSpecific DNA/RNA sequencesLabels amine-modified oligonucleotides for use as probes in techniques like real-time PCR. aatbio.comThe Cy5-labeled probe hybridizes to its complementary sequence, often as part of a FRET pair (e.g., TaqMan probes), generating a signal upon amplification. aatbio.com

Integration of Cyanine5 Nhs Ester Iodide in Materials Science and Nanotechnology Research

Functionalization of Nanoparticle Systems for Research Applications

The ability to covalently attach Cy5 NHS ester iodide to amine-functionalized nanoparticles is a cornerstone of its application in nanotechnology research. This process allows for the creation of fluorescently labeled nanoparticles that can be tracked and visualized in various biological and material systems.

Silica (B1680970) Nanoparticles (SNPs):

In the field of biomedical research, silica nanoparticles are often functionalized with amine groups to facilitate further modifications. umfiasi.ronih.gov Cy5 NHS ester iodide is then used to conjugate with these amine groups, creating fluorescently labeled SNPs. umfiasi.rosci-hub.se This labeling is crucial for in vitro and in vivo studies, enabling researchers to monitor the biodistribution and cellular uptake of the nanoparticles using techniques like fluorescence microscopy and flow cytometry. umfiasi.ronih.gov For instance, research has shown that Cy5-doped silica nanoparticles can be two orders of magnitude brighter than the free dye, significantly enhancing detection sensitivity. nih.gov

One research application involves the synthesis of amine-functionalized silica nanoparticles, which are then reacted with Cy5.5 NHS ester for biodistribution studies. umfiasi.rosci-hub.se These fluorescently labeled nanoparticles serve as powerful probes for understanding how nanoparticles behave within a biological system. umfiasi.ro

Table 1: Research Applications of Cyanine5 NHS Ester Iodide with Nanoparticles

Nanoparticle System Functionalization Approach Research Application Key Findings
Silica Nanoparticles (SNPs) Covalent conjugation of Cy5.5 NHS ester to amine-functionalized SNPs. umfiasi.rosci-hub.se Biodistribution studies and in vivo imaging. umfiasi.rosci-hub.se Enables tracking of nanoparticles to understand their accumulation in various organs. umfiasi.ro
Silica Nanoparticles (SNPs) Doping of silica nanoparticles with Cyanine5. nih.gov Immunospecific labeling of circulating tumor cells. nih.gov Labeled nanoparticles were significantly brighter than free dye and showed specific binding to cancer cells. nih.gov

| Iron Oxide Nanoparticles | Reaction of NHS ester-activated Cy5.5 with amino-functionalized superparamagnetic iron oxide nanoparticles (TCL-SPION). acs.org | Dual imaging of cancer in vivo. acs.org | Successful creation of a dual-modality imaging probe for cancer detection. acs.org |

Development of Fluorescent Polymeric Materials and Hydrogels for Biosensing Research

This compound is instrumental in the development of "smart" polymeric materials and hydrogels for biosensing applications. biorxiv.org These materials can be designed to change their fluorescence properties in response to specific biological stimuli, such as pH changes or the presence of certain biomolecules. biorxiv.orgnih.gov

DNA-based Hydrogels:

In one study, a DNA strand labeled with Cy5 was used to create a pH-responsive DNA hydrogel. biorxiv.org The hydrogel was designed to remain in a "sol" state at neutral pH and transition to a "gel" state at acidic pH, with a corresponding increase in fluorescence intensity. This system demonstrated the potential for in-situ formation of the hydrogel on the surface of mammalian cells, opening possibilities for monitoring pH changes in cellular microenvironments. biorxiv.org

Poly(ethylene glycol) (PEG) Hydrogels:

In another research example, a hydrogel based on poly(ethylene glycol) (PEG) was developed for the detection of progesterone (B1679170). mdpi.com This system incorporated quantum dots and a Cy5-labeled DNA sequence. The presence of progesterone led to a decrease in the fluorescence intensity, demonstrating a dose-dependent response with a limit of detection of 55 nM. mdpi.com

Alginate Hydrogels:

Cy5-labeled alginate hydrogels have been used to create uniform coatings on microfluidic chips. researchgate.net This demonstrates the utility of Cy5 for confirming the consistent and homogeneous application of hydrogel coatings in micro-device fabrication. researchgate.net

Table 2: Research Applications of this compound in Fluorescent Polymeric Materials and Hydrogels

Polymeric System Functionalization/Labeling Method Biosensing Target/Application Research Finding
DNA Hydrogel One of the DNA strands in the hydrogel monomer was tagged with Cyanine (B1664457) 5. biorxiv.org pH sensing. biorxiv.org The hydrogel exhibited a significant increase in fluorescence intensity at acidic pH compared to neutral pH. biorxiv.org
PEG Hydrogel A Cy5 fluorophore-labeled cognate DNA sequence was used in a FRET-based system with quantum dots. mdpi.com Progesterone detection. mdpi.com The biosensor showed a dose-dependent decrease in fluorescence in the presence of progesterone. mdpi.com
Acrylamide-based Hydrogel Hybridization assays were performed with a Cy5-labeled target DNA sequence. mdpi.com Nucleic acid hybridization detection. mdpi.com The fluorescence signal increased with higher concentrations of the target sequence, indicating successful hybridization. mdpi.com

| Alginate Hydrogel | Biotinylated hyaluronic acid was labeled with Cy5 and bound to a streptavidin-derivatized alginate hydrogel. researchgate.net | Uniform coating for microfluidic chips. researchgate.net | Fluorescence microscopy confirmed a consistent and homogeneous coating of the hydrogel on the chip channels. researchgate.net |

Surface Functionalization for Microarray and Biochip Research Platforms

The amine-reactive nature of this compound makes it a standard tool for the fluorescent labeling of biomolecules, such as proteins and oligonucleotides, which are then immobilized on microarray and biochip surfaces. soton.ac.ukaacrjournals.org This allows for the detection and quantification of molecular interactions on these platforms.

Protein Microarrays:

In protein microarray research, cell lysates can be labeled with Cy5-NHS esters. aacrjournals.org These labeled proteins are then incubated on a biochip spotted with antibodies. The fluorescence intensity at each spot on the microarray indicates the amount of labeled protein captured by the corresponding antibody, allowing for the profiling of protein expression levels in different samples. aacrjournals.org

DNA Microarrays:

Cyanine dyes, including Cy5, are among the most commonly used dyes in microarray technology for studying nucleic acids. soton.ac.uk Oligonucleotides labeled with Cy5 can be hybridized to complementary DNA probes attached to a microarray surface. soton.ac.uk The resulting fluorescence signal allows for the detection and analysis of specific DNA sequences. soton.ac.uk The choice of dye is critical, and while Cy5 is widely used, studies have also compared its performance to other dyes in terms of stability and signal intensity. The functionalization of the microarray surface itself is a critical step, with various methods employed to introduce reactive groups like amines or carboxyls to covalently bind the probe molecules. dxfluidics.comresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Silica Nanoparticles
Gold Nanoparticles
Quantum Dots
Poly(ethylene glycol)
Progesterone
Alginate
Streptavidin
Biotinylated Hyaluronic Acid
Acrylamide
Poly(β-amino esters)
Iron Oxide Nanoparticles
N-hydroxysuccinimide
Peptides
Proteins
Oligonucleotides
Cysteine
Deoxyribonucleic acid (DNA)
Polyhistidine
Chitosan
Hydroxyethyl cellulose
Gold Nanocubes
Propargyl acrylate
Polyethylene terephthalate
Dimethylaminopyridine
Sodium borohydride
Hydrogen peroxide
Iron sulfate (B86663) heptahydrate
Dimethyl Sulfoxide (B87167)
Sodium chloride
Methanol
Lucifer Yellow Cadaverine
Neurobiotin
TAMRA-PEO3-amine
Sulforhodamine 101-PEO3-Amine
Biotin-Hydrazide
Alexa Fluor 647
Atto 633
Atto 647N
DY-647
Hydroxylamine
Diethylenetriamine pentaacetic acid dianhydride
N, N-Disiopropylethylamine
Triethylamine
Trifluoroacetic acid
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluron hexafluorophosphate
Dimethylformamide
Sodium borate
Acetic acid
Sodium hydroxide
Hydrochloric acid
Stannous chloride dihydrate
Acetonitrile (B52724)
Sodium pertechnetate
Fluorescein-annexin V
Propidium iodide
Glutaraldehyde
Azadibenzocyclooctyne-amine
N-Succinimidyl iodoacetate
Succinimidyl 3-[bromoacetamido]propionate
N-Succinimidyl[4-iodoacetyl]aminobenzoate
N-Sulfosuccinimidyl[4-iodoacetyl]aminobenzoate
N-[4-(p-Azidosalicylamido) butyl]-3′-(2′-pyridyldithio)propionamide
N-[β-Maleimidopropionic acid] hydrazide
N-e-Maleimidocaproic acid] hydrazide
DOTA
NOTA
Polylactide
Polyglycolide
Polycaprolactone

Challenges and Methodological Considerations in Research Utilizing Cyanine5 Nhs Ester Iodide

Mitigation of Photostability Issues and Photobleaching in Long-Term Imaging

A primary limitation of Cyanine5 is its susceptibility to photobleaching, the irreversible photochemical destruction of the fluorophore, which curtails its effectiveness in long-term or high-intensity imaging experiments. sci-hub.stnih.gov The triplet state of the dye is a key intermediate in the photochemical reactions that lead to this degradation. sci-hub.stcambridge.org Molecular oxygen is a significant contributor to this process, as its reaction with the excited fluorophore can generate reactive oxygen species (ROS) that damage the dye. nih.gov

Several strategies are employed to enhance the photostability of Cy5:

Antifade Reagents and Oxygen Scavengers: The most common approach is the addition of chemical agents to the imaging buffer. These can be antioxidants like n-propyl gallate or ascorbic acid, which mitigate the damaging effects of ROS. nih.gov Oxygen scavenging systems, often containing glucose oxidase and catalase, reduce the concentration of molecular oxygen in the sample. sci-hub.st However, the removal of oxygen can sometimes induce rapid intensity fluctuations, known as blinking. sci-hub.stcambridge.org Thiol-containing reducing agents, such as β-mercaptoethanol (BME), can also be used, but their effectiveness can be dye-specific; for instance, they are effective for Cy3 but can lead to reversible dark state formation with Cy5. sci-hub.stchemrxiv.org

Triplet State Quenchers (TSQs): Compounds like Trolox (a water-soluble vitamin E analog) and cyclooctatetraene (B1213319) (COT) can deactivate the reactive triplet state, returning the dye to its ground state and thus improving photostability. sci-hub.stcambridge.orgpnas.org The combination of oxidizing and reducing agents is often the most effective method to ensure the ground state is recovered efficiently. sci-hub.stcambridge.org

Covalent Conjugation of Stabilizers: A more advanced strategy involves the direct covalent linkage of a triplet state quencher, such as COT, to the Cy5 molecule. pnas.org This intramolecular approach has been shown to dramatically enhance photostability and reduce phototoxicity, enabling high-fidelity voltage imaging in neurons for up to 30 minutes, a significant improvement over unstabilized dyes. pnas.orgnih.gov

Imaging Parameter Optimization: Minimizing light exposure by using the lowest possible laser power and shortest exposure times is a fundamental practice to reduce photobleaching.

The following table summarizes common antifade agents and their mechanisms.

Agent/SystemMechanism of ActionTypical ConcentrationNotes
Glucose Oxidase/Catalase Enzymatically scavenges molecular oxygen.Varies by protocolReduces ROS formation but can increase triplet state lifetime, leading to blinking. sci-hub.stnih.gov
Trolox Triplet state quencher, antioxidant.1 mMCan improve Cy5 photostability but may have context-dependent effects. sci-hub.stcambridge.orgresearchgate.net
β-mercaptoethanol (BME) Reducing agent, triplet state quencher.10-150 mMEffective for Cy3, but can cause reversible photoswitching in Cy5. sci-hub.stnih.govchemrxiv.org
Cyclooctatetraene (COT) Triplet state quencher.1 mMCan be conjugated directly to Cy5 for enhanced stability. pnas.orgnih.govresearchgate.net
Ascorbic Acid (Vitamin C) Antioxidant, reduces photoionized fluorophores.1 mMOften used in combination with other agents. nih.govresearchgate.net

Strategies for Reducing Non-Specific Binding and Background Fluorescence

Non-specific binding of Cyanine5 conjugates to surfaces or unintended biomolecules is a major source of background noise, which can obscure the true signal and complicate image analysis. aatbio.com This can occur through hydrophobic interactions or charge-based interactions between the dye/protein conjugate and its surroundings. aatbio.com

Effective strategies to minimize non-specific binding include:

Use of Blocking Agents: Blocking is a critical step where non-specific binding sites are saturated with a protein or polymer solution before the primary antibody or labeled molecule is introduced. biossusa.com Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk, typically used at concentrations of 1-5%. biossusa.com For some applications, protein-free synthetic blockers may reduce background from antibodies that cross-react with protein-based blockers. advansta.com

Buffer Optimization:

pH Adjustment: Modifying the buffer pH to match the isoelectric point of the protein of interest can neutralize its charge and reduce charge-based non-specific binding. aatbio.com

Increased Salt Concentration: Adding salt (e.g., NaCl) to the buffer can shield electrostatic interactions, thereby reducing non-specific attachment. aatbio.com

Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions and prevent the probe from sticking to surfaces. nih.govbiossusa.com

Thorough Washing: Increasing the duration and volume of washing steps after incubation is crucial for removing unbound probes. biossusa.com

Antibody/Probe Concentration: Optimizing the concentration of the labeled antibody or probe is essential; using excessive amounts increases the likelihood of non-specific binding. biossusa.com

Specialized Reagents: For certain cell types like monocytes, which exhibit high non-specific binding of Cy5-tandem dyes, specialized blocking reagents containing oligonucleotides have been developed to effectively suppress this interaction. expertcytometry.comgoogle.com

The table below outlines common approaches to reduce background fluorescence.

StrategyMethodMechanism
Blocking Pre-incubation with BSA, non-fat dry milk, or normal serum. biossusa.comjacksonimmuno.comOccupies non-specific binding sites, preventing probe attachment. biossusa.com
Buffer Additives Addition of non-ionic detergents (e.g., 0.1% Tween-20). nih.govReduces hydrophobic interactions. aatbio.com
Ionic Strength Increasing salt concentration in wash buffers. aatbio.comShields electrostatic interactions. aatbio.com
Probe Titration Using the lowest effective concentration of the Cy5 conjugate. biossusa.comMinimizes excess probe available for non-specific binding. biossusa.com

Addressing Aggregation Phenomena and Their Impact on Fluorescent Properties

Cyanine (B1664457) dyes, including Cy5, are prone to self-aggregation in aqueous solutions, especially at high concentrations or when conjugated to macromolecules at a high dye-to-protein ratio. researchgate.netchimia.ch This aggregation significantly alters the dye's photophysical properties. researchgate.net

Two primary types of aggregates are described by exciton (B1674681) theory: chimia.chpradeepresearch.org

H-aggregates: Characterized by a face-to-face stacking of dye molecules. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum and is often associated with fluorescence quenching, resulting in non-fluorescent or very poorly fluorescent species. researchgate.netchimia.ch The formation of H-aggregates is a known issue when Cy5 is conjugated to macromolecules and can restrict the dye's utility for quantitative analysis. researchgate.net

J-aggregates: Involve a head-to-tail arrangement of dye molecules. This typically results in a sharp, red-shifted (bathochromic shift) absorption band and can lead to enhanced fluorescence (superradiance). pradeepresearch.orgrsc.org

The formation of these aggregates is influenced by factors such as dye concentration, salt concentration, and the local environment. rsc.orggsu.edu For instance, one study found that a specific thiacarbocyanine Cy5 dye formed H-aggregates in pure water, but assembled into two different types of J-aggregates in the presence of NaCl, one of which formed uniform nanotubes that fluoresce in the far-red. rsc.org

To address aggregation:

Control Labeling Ratios: Avoid high dye-to-protein labeling ratios, which increase the proximity of dye molecules on a surface and promote aggregation. cambridge.org

Optimize Solvent Conditions: The presence of organic solvents like DMSO can disrupt aggregation. researchgate.net Comparing the absorption spectrum of the labeled conjugate to the free dye can help diagnose aggregation; a pronounced shoulder on the blue side of the main peak is indicative of H-aggregate formation. chimia.ch

Work at Low Concentrations: Since aggregation is concentration-dependent, using the lowest feasible probe concentration can help minimize the effect. gsu.edu

The table below summarizes the properties of Cy5 aggregates.

Aggregate TypeMolecular ArrangementAbsorption SpectrumFluorescence
H-aggregate Face-to-face stackingBlue-shifted (Hypsochromic) chimia.chQuenched or very low researchgate.netchimia.ch
J-aggregate Head-to-tail arrangementRed-shifted (Bathochromic), narrow band pradeepresearch.orgOften enhanced pradeepresearch.orgnih.gov

Purity, Stability, and Storage Protocols for Research-Grade Reagents

The utility of Cyanine5 NHS ester iodide is critically dependent on its purity, stability, and proper handling. The N-hydroxysuccinimide (NHS) ester group is highly reactive towards primary amines but is also susceptible to hydrolysis in the presence of moisture, which converts the reactive ester into a non-reactive carboxylic acid. acebiolab.comd-nb.info

Purity:

Research-grade reagents should have high purity, often specified by the manufacturer as >90% or >95%. d-nb.infobroadpharm.com

Impurities can include the hydrolyzed, non-reactive form of the dye. The presence of free N-hydroxysuccinimide (NHS) is a direct indicator of dye degradation. d-nb.inforsc.org

High-performance liquid chromatography (HILIC) is a method that can be used to quantify the amount of free NHS in a sample, providing a reliable quality check. d-nb.inforsc.orgrsc.org

Stability and Storage:

Solid Form: As a lyophilized powder, the dye is relatively stable but must be protected from moisture and light. jenabioscience.combidmc.org The recommended storage condition is desiccated at -20°C or below. broadpharm.comjenabioscience.comglpbio.comlumiprobe.com Before opening a vial, it should be allowed to warm to room temperature to prevent moisture condensation.

Solution Form: Once dissolved, typically in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the dye is much less stable. acebiolab.comjenabioscience.comlumiprobe.com The hydrolysis rate of the NHS ester increases with higher pH. jenabioscience.com Stock solutions should be prepared fresh whenever possible. nih.gov If storage is necessary, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored desiccated at -20°C for short periods (e.g., up to two weeks). jenabioscience.comglpbio.com

The following table provides a summary of storage recommendations.

FormStorage TemperatureConditionsApproximate Stability
Solid (Lyophilized Powder) -20°C or -80°C jenabioscience.comglpbio.comDesiccated, protected from light. lumiprobe.comUp to 12 months. jenabioscience.com
Solution (in DMSO/DMF) -20°C jenabioscience.comglpbio.comIn aliquots, desiccated, protected from light.Up to 2 weeks. jenabioscience.com
Solution (in DMSO/DMF) -80°C glpbio.comIn aliquots, desiccated, protected from light.Up to 6 months (use within 1 month at -20°C recommended). glpbio.com

Adherence to these protocols is essential for successful and reproducible labeling experiments. d-nb.inforsc.org

Emerging Research Directions and Future Prospects for Cyanine5 Nhs Ester Iodide in Academia

Development of Advanced Activatable and Environmentally Responsive Probes

A significant area of emerging research involves the development of "smart" probes using Cyanine5 NHS ester iodide that are activated or change their fluorescent properties in response to specific environmental cues. These probes are designed to be initially non-fluorescent or "caged" and only become fluorescent upon interaction with a particular analyte or under specific physiological conditions. nih.gov

Detailed Research Findings:

Researchers have been successful in creating activatable probes by incorporating Cy5 into molecular constructs that are sensitive to factors such as pH, enzyme activity, and the presence of specific ions. For instance, a Cy5-based probe can be designed to fluoresce only in the acidic environment of a tumor, allowing for targeted imaging. nih.gov Similarly, probes that are substrates for specific enzymes will only emit a fluorescent signal upon enzymatic cleavage, enabling the visualization of enzyme activity in real-time.

Environmentally responsive probes, on the other hand, exhibit changes in their fluorescence lifetime or intensity based on the polarity or viscosity of their microenvironment. nih.gov This characteristic is particularly useful for studying protein conformational changes and membrane dynamics.

Probe TypeActivation MechanismResearch Application
Activatable Enzymatic cleavage, pH change, ion bindingTumor imaging, real-time enzyme activity monitoring
Environmentally Responsive Changes in solvent polarity or viscosityStudying protein folding, membrane fluidity analysis

Integration with State-of-the-Art Spectroscopic and Imaging Modalities

The versatility of this compound extends to its compatibility with a range of advanced spectroscopic and imaging techniques. pubcompare.ai This integration is pushing the boundaries of what can be visualized and quantified at the molecular level.

Advanced Techniques and Their Synergy with Cy5:

Super-Resolution Microscopy: Techniques like (direct) Stochastic Optical Reconstruction Microscopy ((d)STORM) utilize the photoswitching properties of cyanine (B1664457) dyes like Cy5 to achieve imaging resolutions beyond the diffraction limit of light. acs.org This allows for the visualization of subcellular structures with unprecedented detail.

Fluorescence Lifetime Imaging (FLIM): FLIM measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore. nih.gov When conjugated to biomolecules, Cy5's fluorescence lifetime can provide information about protein-protein interactions, conformational changes, and the surrounding biochemical environment. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules. Cy5 is often used as an acceptor molecule in FRET pairs (e.g., with Cy3) to study molecular interactions and measure distances on the nanometer scale. nih.gov

In Vivo Imaging: The near-infrared emission of Cy5 and its derivatives, like Cy5.5, allows for deep tissue imaging in living organisms with reduced background fluorescence. lumiprobe.comlumiprobe.comapexbt.com

These advanced modalities, when combined with Cy5 NHS ester iodide, provide a powerful toolkit for dynamic and quantitative biological imaging.

Computational Design and Prediction of Novel Cyanine5 Derivatives for Specific Research Objectives

Computational chemistry is playing an increasingly vital role in the rational design of novel Cyanine5 derivatives with tailored properties. By using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict how chemical modifications will affect the photophysical characteristics of the dye. mdpi.comresearchgate.net

Key Areas of Computational Focus:

Tuning Photophysical Properties: Computational models can predict how substituents on the cyanine core will alter absorption and emission spectra, quantum yield, and photostability. researchgate.netnih.gov For example, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength or enhance brightness. nih.govresearchgate.net

Predicting Solubility and Aggregation: The solubility and aggregation behavior of cyanine dyes are critical for their performance in biological systems. Computational studies can predict how modifications will affect a dye's hydrophilicity and its tendency to form non-fluorescent aggregates. mdpi.comwur.nl

Designing for Specific Interactions: Researchers can computationally model the interaction of Cy5 derivatives with specific biomolecules to design probes with high affinity and specificity. This includes predicting how a dye will bind to a protein or intercalate into DNA. rsc.org

Table of Computationally Designed Cy5 Derivatives and Their Predicted Properties:

DerivativeSubstituentPredicted Property Change
Cy5-hex n-hexyloxyIncreased hydrophobicity
Cy5-Peg 2-[2-(2-methoxyethoxy)ethoxy]ethoxyIncreased hydrophilicity
Cy5-tBu tert-butylAltered electronic properties
Cy5-Cl ChloroElectron-withdrawing, potential for altered photophysics

These computational approaches accelerate the development of new and improved Cy5-based probes for a wide range of research applications. nih.gov

Expansion into Novel Research Areas and Interdisciplinary Applications

The unique properties of this compound are driving its adoption in a variety of new and interdisciplinary research fields beyond traditional cell biology.

Emerging Application Areas:

Materials Science: Cy5-labeled molecules are being used to probe the structure and dynamics of polymers and other soft materials. The dye's sensitivity to its local environment provides insights into material properties at the nanoscale.

Nanotechnology: Cyanine dyes are being incorporated into nanoparticles for targeted drug delivery and diagnostic applications. The fluorescence of Cy5 allows for the tracking of these nanoparticles within biological systems.

Neuroscience: The ability to label specific proteins and track their movement and interactions is crucial for understanding neuronal function. Cy5 is being used to study processes like synaptic transmission and receptor trafficking. pubcompare.ai

Immunology: Cy5-conjugated antibodies are widely used in flow cytometry and immunoassays to identify and quantify different immune cell populations. pubcompare.aiaatbio.com

The continued development and application of this compound and its derivatives promise to yield further breakthroughs across a broad spectrum of scientific disciplines.

Q & A

Q. What are the critical parameters for optimizing Cyanine5 NHS ester iodide labeling efficiency in protein conjugation?

Cyanine5 NHS ester targets primary amines (e.g., lysine residues) in proteins. Key parameters include:

  • pH : Maintain pH 8.5–9.0 (e.g., using 0.1 M sodium bicarbonate buffer) to ensure amine reactivity .
  • Solvent : Use polar organic co-solvents (e.g., DMSO or DMF) at ≤10% (v/v) to dissolve the dye without denaturing proteins .
  • Molar Ratio : A 10:1 dye-to-protein molar ratio balances labeling efficiency and aggregation risks. Excess dye can be removed via size-exclusion chromatography .
  • Reaction Time : Incubate for 1–2 hours at 4°C in the dark to minimize hydrolysis .

Q. How do Cyanine5’s spectral properties influence experimental design in fluorescence microscopy?

Cyanine5 emits at ~670 nm (near-infrared), reducing autofluorescence in biological samples. Design considerations:

  • Excitation Source : Use 640–650 nm lasers or filters .
  • Detector Sensitivity : Ensure CCD/CMOS detectors are optimized for red/NIR wavelengths to maximize signal-to-noise ratios .
  • Multiplexing : Pair with dyes like Cyanine3 (emission ~570 nm) to avoid spectral overlap .

Q. What are the best practices for validating Cyanine5-labeled probe functionality in live-cell imaging?

  • Negative Controls : Use unlabeled probes or blocking agents (e.g., excess free amine) to confirm specificity .
  • Photostability Testing : Expose labeled cells to continuous illumination and quantify signal decay over time .
  • Co-localization Assays : Compare with established markers (e.g., organelle-specific dyes) to verify targeting accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in Cyanine5 signal quantification across replicate experiments?

Potential sources of variability and solutions:

  • Dye Hydrolysis : Monitor reaction pH and temperature rigorously; use fresh DMSO to dissolve the dye .
  • Protein Degradation : Validate protein integrity via SDS-PAGE before and after labeling .
  • Instrument Calibration : Standardize detector gain settings and use reference fluorophores (e.g., Cyanine5-carboxylic acid) for normalization .
  • Statistical Analysis : Apply error-propagation models to account for technical variability in fluorescence intensity measurements .

Q. What methodologies enable precise quantification of Cyanine5 labeling efficiency in low-abundance targets (e.g., rare mRNA transcripts)?

  • Absorbance Spectroscopy : Measure the dye-to-protein ratio (DOL) using extinction coefficients (Cyanine5: ε₆₄₅ ≈ 250,000 M⁻¹cm⁻¹; protein: ε₂₈₀) .
  • Mass Spectrometry : Identify labeled lysine residues via peptide mapping .
  • Single-Molecule Imaging : Use total internal reflection fluorescence (TIRF) microscopy to count labeled molecules in real time .

Q. How can researchers adapt Cyanine5 NHS ester protocols for labeling pH-sensitive proteins?

  • Alternative Buffers : Replace high-pH bicarbonate with HEPES (pH 7.4–8.0) and increase reaction time to 4–6 hours .
  • Water-Soluble Alternatives : Use sulfo-Cyanine5 NHS ester to eliminate organic solvents, reducing denaturation risks .
  • Post-Labeling Stabilization : Add stabilizing agents (e.g., trehalose) post-conjugation to maintain protein activity .

Q. What strategies mitigate nonspecific binding of Cyanine5-labeled probes in complex biological matrices (e.g., serum)?

  • Blocking Agents : Pre-treat samples with BSA (1–5%) or casein to occupy nonspecific binding sites .
  • Hydrophilic Spacers : Incorporate PEG linkers between the dye and probe to reduce hydrophobic interactions .
  • Wash Optimization : Increase stringency with detergents (e.g., 0.1% Tween-20) during post-labeling washes .

Methodological Troubleshooting

Q. How should researchers address discrepancies between fluorescence intensity and expected target concentration?

  • Quenching Checks : Dilute the sample to assess concentration-dependent self-quenching .
  • Environmental Factors : Test pH and temperature effects on dye fluorescence using control buffers .
  • Cross-Validation : Compare with orthogonal methods (e.g., ELISA for protein quantification) .

Q. What experimental designs are recommended for longitudinal studies using Cyanine5-labeled probes?

  • Freeze-Thaw Stability : Pre-test labeled probes across multiple freeze-thaw cycles .
  • Light Protection : Store aliquots in amber vials with oxygen scavengers (e.g., ascorbic acid) .
  • In Vivo Tracking : Use paired imaging agents (e.g., radioactive isotopes) to correct for signal attenuation in deep tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.